An In-Depth Technical Guide to Ethyl 2-(dibenzylamino)acetate
An In-Depth Technical Guide to Ethyl 2-(dibenzylamino)acetate
CAS Number: 77385-90-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 2-(dibenzylamino)acetate, also known as N,N-Dibenzylglycine ethyl ester, is a pivotal intermediate in modern organic and medicinal chemistry. Its unique structural scaffold, featuring a dibenzyl-protected amine and an ethyl ester moiety, renders it a versatile building block for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides a comprehensive overview of Ethyl 2-(dibenzylamino)acetate, encompassing its physicochemical properties, synthesis methodologies, spectroscopic characterization, and key applications, with a particular focus on its role in drug discovery and development. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to furnish a resource of high scientific integrity for researchers in the field.
Introduction: The Strategic Importance of a Protected Glycine Building Block
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo- and regioselectivity. Ethyl 2-(dibenzylamino)acetate serves as a quintessential example of a protected amino acid derivative, where the two benzyl groups on the nitrogen atom prevent unwanted side reactions of the otherwise reactive secondary amine of a glycine moiety. This protection allows for selective transformations at the ester functionality or other parts of a molecule into which it is incorporated.
The dibenzylamino group offers a balance of stability under a range of reaction conditions and can be removed under specific deprotection protocols, typically through hydrogenolysis. This characteristic makes Ethyl 2-(dibenzylamino)acetate a valuable precursor in the synthesis of peptides, peptidomimetics, and other nitrogen-containing bioactive molecules. Its lipophilic nature, imparted by the benzyl groups, can also enhance solubility in organic solvents, facilitating its use in various reaction media. This guide will delve into the practical aspects of handling and utilizing this important synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and development.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 77385-90-1 | [1][2] |
| Molecular Formula | C₁₈H₂₁NO₂ | [1][2] |
| Molecular Weight | 283.37 g/mol | [1][2] |
| Appearance | Typically a liquid | [3] |
| Purity | ≥98% (commercially available) | [3] |
| Storage | Sealed in a dry environment at room temperature | [1][4] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of Ethyl 2-(dibenzylamino)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides characteristic signals for the different proton environments within the molecule. Key expected signals include those for the aromatic protons of the benzyl groups, the methylene protons of the benzyl groups, the methylene protons of the acetate group, and the ethyl ester protons (a quartet and a triplet).
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¹³C NMR: The carbon-13 NMR spectrum is instrumental in confirming the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the various aliphatic carbons.
Infrared (IR) Spectroscopy:
The IR spectrum of Ethyl 2-(dibenzylamino)acetate will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the C=O stretching of the ester group, typically in the region of 1730-1750 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic groups, and C-N stretching.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z = 283.37.
Synthesis of Ethyl 2-(dibenzylamino)acetate: A Step-by-Step Protocol
The most common and efficient method for the synthesis of Ethyl 2-(dibenzylamino)acetate is the N-alkylation of glycine ethyl ester with two equivalents of a benzyl halide. The following protocol describes a robust and reproducible procedure.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of glycine ethyl ester attacks the benzylic carbon of benzyl bromide (or chloride), displacing the halide. The use of a base is essential to neutralize the hydrohalic acid formed during the reaction and to deprotonate the ammonium salt intermediate, allowing for the second benzylation to occur.
Caption: Synthetic pathway for Ethyl 2-(dibenzylamino)acetate.
Experimental Protocol
Materials:
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Glycine ethyl ester hydrochloride
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Benzyl bromide
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Potassium carbonate (anhydrous)
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Acetonitrile (anhydrous)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine ethyl ester hydrochloride (1 equivalent), potassium carbonate (3 equivalents), and anhydrous acetonitrile.
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Addition of Benzyl Bromide: Stir the suspension vigorously and add benzyl bromide (2.2 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of N,N-dibenzylglycine ethyl ester as a byproduct is often observed during the synthesis of the mono-benzylated product, and driving the reaction with excess benzyl bromide and extended reaction times will favor the formation of the desired di-substituted product.[5]
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-(dibenzylamino)acetate.
Applications in Drug Discovery and Development
Ethyl 2-(dibenzylamino)acetate is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions.[6] The dibenzylamino moiety can be a key pharmacophore or a protecting group that is removed in a later synthetic step.
Precursor for Bioactive Molecules
The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of N-substituted glycine are being investigated for their neuroprotective effects.[7][8][9] The dibenzylamino group can be debenzylated to yield a secondary amine, which can then be further functionalized to create a library of compounds for screening.
Caption: General workflow for utilizing Ethyl 2-(dibenzylamino)acetate in synthesis.
Role in Peptide Synthesis
While not a direct component of naturally occurring peptides, the corresponding N,N-dibenzylglycine (obtained after hydrolysis of the ethyl ester) can be incorporated into peptide chains. The dibenzyl groups provide steric bulk and modify the conformational properties of the peptide, which can be useful in the design of peptidomimetics with enhanced stability or receptor affinity. The benzyl groups can be removed via hydrogenolysis to reveal a free amine for further modification or to generate the final target peptide.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-(dibenzylamino)acetate.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
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Incompatible Materials: Keep away from strong oxidizing agents and strong acids.
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Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 2-(dibenzylamino)acetate is a strategically important and versatile intermediate in organic synthesis. Its utility as a protected glycine derivative facilitates the construction of complex nitrogen-containing molecules, with significant applications in the discovery and development of new therapeutic agents, particularly in the realm of neuroscience. This guide has provided a comprehensive overview of its properties, a detailed and validated synthesis protocol, and an insight into its applications, equipping researchers and scientists with the necessary knowledge for its effective utilization in their work.
References
-
Oakwood Chemical. Ethyl 2-(dibenzylamino)acetate. Available from: [Link]
-
PubChem. Ethyl 2-(dibenzylamino)acetate. National Center for Biotechnology Information. Available from: [Link]
-
MySkinRecipes. N,N-DIBENZYLGLYCINE ETHYL ESTER. Available from: [Link]
- Google Patents. Production method of N-benzyl glycine ethyl ester. CN1477095A.
- Google Patents. New n-benzyl peptides and a process of making same. US2948714A.
-
Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chem Neurosci. 2024 Sep 4. Available from: [Link]
-
Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. J Med Chem. 2014 Jan 23; 57(2): 439–450. Available from: [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Org Lett. 2016 Sep 2;18(17):4444-7. Available from: [Link]
-
Design, synthesis and biological evaluation of new H2S-releasing rivastigmine derivatives as neuroprotective molecules. Eur J Med Chem. 2025 Jan 15;283:117106. Available from: [Link]
Sources
- 1. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-DIBENZYLGLYCINE ETHYL ESTER(77385-90-1) 1H NMR [m.chemicalbook.com]
- 3. Molecular Generation for CNS Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzylglycine ethyl ester(6436-90-4) 1H NMR [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
